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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694 Get Quote

This technical guide provides a comprehensive overview of Sandoz 58-035, a significant

research compound. The guide details its discovery, mechanism of action, and applications in

scientific research, with a focus on experimental data and methodologies. In light of potential

ambiguity with other Sandoz-developed compounds, this document also clarifies the history

and properties of Mazindol, another notable therapeutic agent from Sandoz.

Part 1: Sandoz 58-035 (ACAT Inhibitor)
Discovery and History
Sandoz 58-035, also known as SA 58-035, is a chemical compound developed by Sandoz

Pharmaceuticals, now part of Novartis.[1][2] It is recognized as a competitive inhibitor of Acyl-

CoA:cholesterol acyltransferase (ACAT), an enzyme also referred to as sterol O-

acyltransferase (SOAT).[2][3] While the specific timeline and researchers behind its discovery

are not extensively detailed in publicly available literature, research articles from the mid-1980s

cite its use as a novel inhibitor, indicating its development during or prior to this period.[4] The

compound was made available by Sandoz for research purposes, contributing to numerous

studies on cholesterol metabolism.[1][5]

Mechanism of Action
Sandoz 58-035 functions as a competitive inhibitor of ACAT.[3] ACAT is a crucial intracellular

enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage

form of cholesterol within cells.[6] By inhibiting ACAT, Sandoz 58-035 blocks this conversion,
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leading to an accumulation of free cholesterol within the cell and a reduction in the formation of

cholesteryl esters.[7] This mechanism has made it a valuable tool for investigating the role of

cholesterol esterification in various biological processes.

Chemical Properties
Property Value

CAS Number 78934-83-5[2]

Molecular Formula C₃₀H₄₇NOSi[2]

Molecular Weight 465.79 g/mol [2]

Purity ≥98% (HPLC)[2]

Alternate Name SA 58-035[2]

Key Experimental Data
Sandoz 58-035 has been demonstrated to be a potent inhibitor of ACAT in various cell types.
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Cell Type/System Inhibition
Concentration/Dos
e

Reference

Swine Ovarian

Microsomes

>96% inhibition of

ACAT activity
0.1–3.5 µg/ml [4]

Cultured Swine

Granulosa Cells

>98% suppression of

hormonally stimulated

cholesterol

esterification

Not specified [4]

Arterial Smooth

Muscle Cells

95% inhibition of

cholesterol

esterification

Not specified

Isolated Rat

Enterocytes

~75% reduction in

ACAT activity
30 mg/kg (oral dose) [8]

Human Monocyte-

Derived Macrophages

91% reduction in

esterified cholesterol

mass

2 µg/mL [1]

Experimental Protocols
Objective: To determine the effect of Sandoz 58-035 on total and esterified cholesterol mass

in HMMs during foam cell formation.[1]

Methodology:

HMMs were incubated with acetylated low-density lipoprotein (acLDL) at a concentration

of 500 µg protein per mL.[1]

Sandoz 58-035 was added to the culture medium at a concentration of 2 µg/mL

simultaneously with acLDL.[1]

The cells were incubated for 48 hours.[1]

Following incubation, cellular lipids were extracted, and the mass of total cholesterol and

esterified cholesterol was determined.[1]
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Results: A 42% reduction in total cholesterol and a 91% reduction in esterified cholesterol

were observed in cells treated with Sandoz 58-035 compared to controls.[1]

Objective: To evaluate the impact of ACAT inhibition on cholesterol efflux from macrophages.

[5]

Methodology:

Macrophages were loaded with acetylated LDL (AcLDL) for 24 hours in the presence or

absence of Sandoz 58-035 (5 µg/mL).[5]

The cells were then washed and incubated with efflux medium containing a cholesterol

acceptor (e.g., apolipoprotein A-I).[5]

The amount of cholesterol released from the cells into the medium was quantified to

determine the efflux rate.[5]

Results: Inhibition of ACAT with Sandoz 58-035 did not decrease, and in some cases slightly

increased, cholesterol efflux, suggesting that the mobilization of cholesteryl esters is not the

rate-limiting step in this process.[5]

Signaling Pathway and Experimental Workflow
Visualization
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Mechanism of ACAT Inhibition by Sandoz 58-035.
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Experimental Workflow: Cholesterol Efflux Assay

1. Macrophage Culture

2. Load cells with acLDL
+/- Sandoz 58-035 (24h)

3. Wash cells

4. Incubate with efflux medium
containing cholesterol acceptor

5. Quantify cholesterol in medium

6. Analyze data

Click to download full resolution via product page

A representative experimental workflow using Sandoz 58-035.

Part 2: Mazindol (Sandoz Anorectic Agent)
Discovery and History
Mazindol, marketed under brand names such as Mazanor and Sanorex, is an appetite

suppressant developed by Sandoz-Wander in the 1960s.[9] It was approved by the U.S. Food

and Drug Administration (FDA) in June 1973 for the short-term treatment of obesity.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1196694?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196694?utm_src=pdf-body
https://en.wikipedia.org/wiki/Mazindol
https://en.wikipedia.org/wiki/Mazindol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, Novartis, the successor to Sandoz, discontinued the production of Mazindol in 1999

for reasons unrelated to its efficacy or safety.[9]

Mechanism of Action
Mazindol is a sympathomimetic amine that stimulates the central nervous system.[10] Its

primary mechanism of action involves the inhibition of the reuptake of norepinephrine,

dopamine, and serotonin, thereby increasing the levels of these neurotransmitters in the

synaptic cleft.[11] This modulation of neurotransmitters, particularly in the hypothalamus, leads

to appetite suppression.[12]

Clinical Data
Clinical trials have demonstrated the efficacy of Mazindol in weight reduction.
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Study Design Duration Dosage Key Findings Reference

Double-blind,

placebo-

controlled

12 weeks Not specified

Effective adjunct

to carbohydrate

restriction in

weight reduction.

[10]

Multicentre,

double-blind,

placebo-

controlled

6 weeks Not specified

Statistically

significant mean

weight loss of 1

pound/patient/we

ek.

[13]

Retrospective

study in severely

obese patients

>90 days 0.5 mg

Significant body

weight reduction,

with efficacy

increasing with

the number of

treatment cycles.

[14]

Prospective,

open-label study
6 months 1 mg twice daily

Mean body

weight reduction

of 8.0% at 3

months and

10.7% at 6

months.

[11]

Pharmacokinetics
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Parameter Value Reference

Maximum Concentration

(Cmax)

2.99 ± 0.73 ng/mL (after first

dose in children)
[15]

Apparent Clearance 27.9 L/h (in children) [15]

Apparent Volume of

Distribution
234 L (in children) [15]

Pharmacokinetic Model

One-compartment open model

with first-order absorption and

elimination

[16]

Signaling Pathway and Logical Relationships
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Mechanism of Action of Mazindol.
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Mazindol Development Timeline

1960s: Developed by
Sandoz-Wander

June 1973: Approved by
the U.S. FDA

1999: Discontinued by
Novartis
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A simplified timeline of Mazindol's history.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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